molecular formula C18H34O17 B1591481 Maltotriose hydrate CAS No. 207511-08-8

Maltotriose hydrate

Cat. No.: B1591481
CAS No.: 207511-08-8
M. Wt: 522.5 g/mol
InChI Key: HNKASWRMLBJLKJ-HNNWOXMSSA-N
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Biochemical Analysis

Biochemical Properties

Maltotriose hydrate is involved in several biochemical reactions, primarily as a substrate for enzymes such as alpha-glucosidases and maltases. These enzymes hydrolyze this compound into glucose molecules, which can then be utilized in metabolic pathways. In yeast, this compound is actively transported into the cell by the AGT1 permease and hydrolyzed by intracellular invertase . This hydrolysis is crucial for the efficient fermentation of this compound, especially in industrial processes like brewing and ethanol production .

Cellular Effects

This compound influences various cellular processes, particularly in yeast cells. It is actively transported into the cell and hydrolyzed to glucose, which is then used in glycolysis and other metabolic pathways. This process impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can induce the expression of genes encoding maltose and maltotriose transporters, enhancing the cell’s ability to utilize these sugars .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and transporters. The AGT1 permease facilitates the active transport of this compound into the cell, where it is hydrolyzed by intracellular invertase . This hydrolysis releases glucose molecules, which are then funneled into various metabolic pathways. The regulation of gene expression related to this compound metabolism is also influenced by the availability of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its hydrolysis by enzymes like alpha-glucosidases can lead to the production of glucose over time . Long-term studies have shown that the presence of this compound can sustain cellular metabolism and fermentation processes, making it a valuable substrate in industrial applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is efficiently metabolized and utilized in energy production. At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. Studies have shown that excessive intake of this compound can lead to metabolic imbalances and disruptions in normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It is hydrolyzed by alpha-glucosidases into glucose, which is then phosphorylated and enters glycolysis. The glucose derived from this compound can also be used in the synthesis of glycogen and other polysaccharides . The interaction of this compound with enzymes like alpha-amylase and maltase is crucial for its metabolism and utilization in these pathways .

Transport and Distribution

Within cells, this compound is transported by specific permeases such as AGT1. This transporter facilitates the active uptake of this compound into the cytoplasm, where it is hydrolyzed by intracellular enzymes . The distribution of this compound within tissues depends on the expression of these transporters and the availability of the compound in the extracellular environment .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it undergoes hydrolysis by intracellular enzymes. The presence of this compound in specific cellular compartments can influence its activity and function. For example, the targeting of this compound to the cytoplasm by transporters like AGT1 ensures its efficient utilization in metabolic pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a time of 6 hours, pH of 5.0, temperature of 45°C, amount of pullulanase at 10 ASPU/g, and a concentration of pullulan at 3% (w/v) .

Industrial Production Methods: In industrial settings, maltotriose is often produced through the enzymatic hydrolysis of starch using alpha-amylase. This process involves the random hydrolysis of α-1,4 glycosidic bonds in amylose, resulting in the formation of maltotriose and maltose .

Comparison with Similar Compounds

Comparison: Maltotriose is unique in that it is the shortest chain oligosaccharide classified as maltodextrin . Unlike maltose, which consists of only two glucose units, maltotriose has three, making it more complex and providing different functional properties. Maltotetraose, on the other hand, has four glucose units, making it longer and potentially more challenging to hydrolyze compared to maltotriose .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKASWRMLBJLKJ-HNNWOXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584977
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-63-3, 207511-08-8
Record name D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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